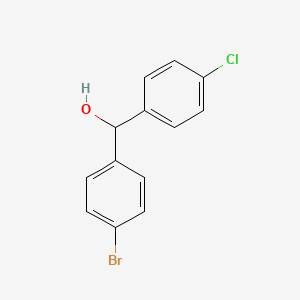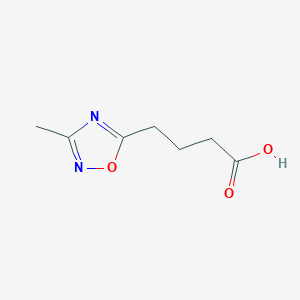![molecular formula C22H18N4O3 B2387834 3-(1H-indol-3-yl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid CAS No. 958965-37-2](/img/structure/B2387834.png)
3-(1H-indol-3-yl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid is a complex organic compound featuring an indole moiety, a benzofuro[3,2-d]pyrimidin core, and a carboxylic acid group. This compound has garnered interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and benzofuro[3,2-d]pyrimidin cores. These cores are then coupled using appropriate reagents and reaction conditions. For instance, the indole core can be synthesized through Fischer indole synthesis, while the benzofuro[3,2-d]pyrimidin core can be constructed via a multi-step process involving cyclization reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, high-pressure reactors, and continuous flow processes to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole and benzofuro[3,2-d]pyrimidin cores can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to reduce nitro groups or carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and reagents like thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Indole-3-carboxylic acid: A simpler indole derivative with similar biological activities.
Benzofuro[3,2-d]pyrimidin derivatives: Other compounds containing the benzofuro[3,2-d]pyrimidin core with varying substituents.
Uniqueness: 3-(1H-indol-3-yl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid stands out due to its unique combination of functional groups and structural complexity, which may contribute to its enhanced biological activity compared to simpler analogs.
This compound represents a fascinating area of study with potential applications across multiple scientific disciplines
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-12-24-19-15-7-3-5-9-18(15)29-20(19)21(25-12)26-17(22(27)28)10-13-11-23-16-8-4-2-6-14(13)16/h2-9,11,17,23H,10H2,1H3,(H,27,28)(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQHDALZUNSVMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC(CC3=CNC4=CC=CC=C43)C(=O)O)OC5=CC=CC=C52 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2387752.png)
![(5-Chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2387753.png)

![Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2387758.png)
![4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2387759.png)

![1-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2387761.png)
![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2387762.png)






